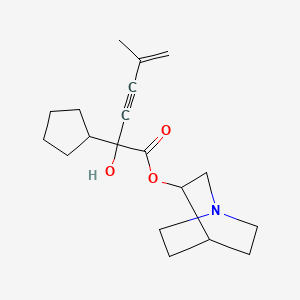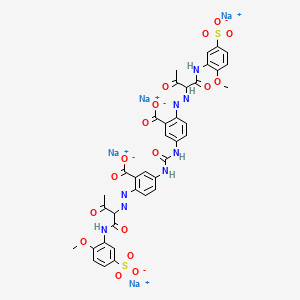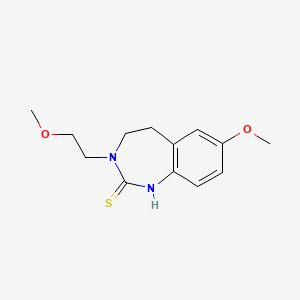
Dexlofexidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexlofexidine hydrochloride is a chemical compound that belongs to the class of alpha-2 adrenergic receptor agonists. It is structurally similar to clonidine and is primarily used for the treatment of opioid withdrawal symptoms. This compound works by reducing the release of norepinephrine, which helps alleviate the physical symptoms associated with opioid withdrawal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dexlofexidine hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the imidazoline ring: This is achieved by reacting 2,6-dichlorophenoxyacetaldehyde with ethylenediamine under acidic conditions.
Hydrochloride formation: The resulting imidazoline compound is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dexlofexidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazoline ring structure.
Substitution: Substitution reactions can occur at the phenyl ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Dexlofexidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alpha-2 adrenergic receptor agonists.
Biology: Researchers use it to study the effects of alpha-2 adrenergic receptor activation on cellular processes.
Medicine: It is primarily used to manage opioid withdrawal symptoms, but it is also being investigated for potential use in treating alcohol withdrawal and other conditions.
Wirkmechanismus
Dexlofexidine hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits the release of norepinephrine, a neurotransmitter that plays a key role in the body’s stress response. By reducing norepinephrine release, this compound helps alleviate the physical symptoms of opioid withdrawal, such as chills, sweating, stomach cramps, and muscle pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist used for opioid withdrawal management.
Methadone: An opioid agonist used for opioid withdrawal and maintenance therapy.
Buprenorphine: A partial opioid agonist used for opioid withdrawal and maintenance therapy.
Uniqueness
Dexlofexidine hydrochloride is unique in its ability to alleviate opioid withdrawal symptoms without being an opioid itself. This reduces the risk of dependency and makes it a safer option for managing withdrawal symptoms compared to opioid agonists like methadone and buprenorphine .
Eigenschaften
CAS-Nummer |
87858-98-8 |
|---|---|
Molekularformel |
C11H13Cl3N2O |
Molekulargewicht |
295.6 g/mol |
IUPAC-Name |
2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/t7-;/m0./s1 |
InChI-Schlüssel |
DWWHMKBNNNZGHF-FJXQXJEOSA-N |
Isomerische SMILES |
C[C@@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
Kanonische SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


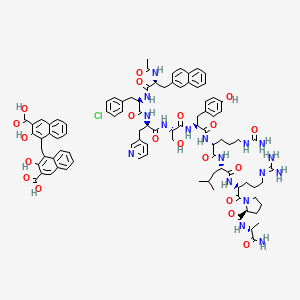

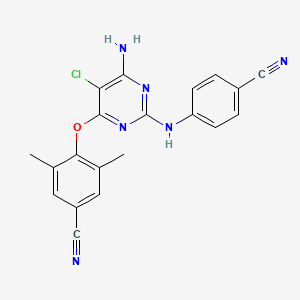
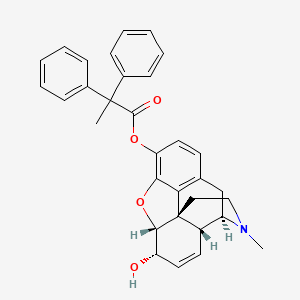

![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

